molecular formula C16H15ClN2OS B5753737 2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5753737
M. Wt: 318.8 g/mol
InChI Key: IEISCPYKAQSASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have a range of biochemical and physiological effects, making it a promising candidate for research in drug development, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide involves the inhibition of enzymes such as acetylcholinesterase and tyrosinase. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial and antifungal agents. In addition, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects, protecting neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments include its potent inhibitory effects on enzymes and its potential applications in drug development. However, the limitations of using this compound include its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide. One potential direction is the development of new antimicrobial and antifungal agents based on this compound. Another potential direction is the exploration of its neuroprotective effects for the treatment of neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 2-chloroacetamide with 3,4-dimethylaniline in the presence of carbon disulfide. The resulting product is then treated with hydrochloric acid to obtain 2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in drug development. It has been found to have antimicrobial, antifungal, and anticancer properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.

properties

IUPAC Name

2-chloro-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-10-7-8-12(9-11(10)2)18-16(21)19-15(20)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEISCPYKAQSASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.